Structural Dynamics, Synthesis, and Applications of 6-(Methylsulfanyl)pyrimidine-4(3H)-thione
Structural Dynamics, Synthesis, and Applications of 6-(Methylsulfanyl)pyrimidine-4(3H)-thione
Executive Summary
The pyrimidine scaffold is a foundational pharmacophore in medicinal chemistry, heavily utilized in the design of kinase inhibitors, antiviral agents, and purine bioisosteres. Among its derivatives, 6-(methylsulfanyl)pyrimidine-4(3H)-thione (and its tautomeric equivalent, 6-(methylthio)pyrimidine-4-thiol) represents a highly versatile synthetic intermediate.
This technical whitepaper provides an in-depth analysis of the physicochemical behavior, tautomeric dynamics, and synthetic utility of this compound. Because the exact unsubstituted base structure is frequently generated in situ or functionalized immediately during drug discovery workflows, this guide also maps the commercially indexed isomers and derivatives (such as CAS 6308-38-9 and CAS 88317-62-8) to provide researchers with a pragmatic, field-proven roadmap for utilizing these sulfur-rich heterocycles[1][2].
Chemical Identity & Tautomeric Dynamics
In solution, 6-(methylsulfanyl)pyrimidine-4(3H)-thione exists in a dynamic tautomeric equilibrium with its thiol counterpart. Understanding this equilibrium is critical for predicting its reactivity in nucleophilic aromatic substitutions ( SNAr ) and cross-coupling reactions.
The Thione-Thiol Equilibrium
The equilibrium between the 4(3H)-thione form and the 4-thiol form is heavily influenced by the solvent environment and the physical state of the compound:
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Solid State & Polar Solvents: The thione form predominates. The highly polarized C=S bond is stabilized by intermolecular hydrogen bonding (N-H ⋯ S) and resonance stabilization from the adjacent nitrogen lone pairs.
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Non-Polar Solvents & Basic Conditions: The thiol form (or thiolate anion) is favored, which is the active nucleophilic species required for subsequent alkylation or metal-catalyzed coupling.
Tautomeric equilibrium and divergent reactivity pathways of the pyrimidine core.
Physicochemical Profiling & CAS Registry Mapping
Due to the transient nature of the unsubstituted mono-thioether in standard commercial catalogs, researchers typically source closely related structural isomers or substituted analogs. Table 1 summarizes the quantitative data and registry identifiers for the C5H6N2S2 chemical space[1][2].
Table 1: Quantitative Physicochemical Data of C5H6N2S2 Isomers & Derivatives
| Compound Name | CAS Number | Molecular Weight | XLogP3 | Topological Polar Surface Area (TPSA) | Primary Application |
| 6-(Methylsulfanyl)pyrimidine-4(3H)-thione | Unregistered (In Situ) | 158.24 g/mol | ~0.8 | 71.0 Ų | Intermediate for Thiazolopyrimidines |
| 6-Methyl-1H-pyrimidine-2,4-dithione | 6308-38-9 | 158.24 g/mol | 0.4 | 88.2 Ų | Antiviral scaffold building block |
| 2-Methyl-6-methylthiopyrimidine-4-thiol | 88317-62-8 | 172.27 g/mol | 1.79 | 89.8 Ų | Kinase inhibitor pharmacophore |
| 5-Methylpyrimidine-2,4(1H,3H)-dithione | 6217-61-4 | 158.24 g/mol | 0.10 | 88.2 Ų | Dithiothymine analog research |
Synthetic Methodologies: Self-Validating Protocols
To isolate 6-(methylsulfanyl)pyrimidine-4(3H)-thione, a highly controlled desymmetrization of pyrimidine-4,6-dithiol is required. The following protocol utilizes kinetic control to prevent over-alkylation.
Protocol: Selective Mono-S-Alkylation of Pyrimidine-4,6-dithiol
Scientific Causality: The addition of exactly 1.0 equivalent of a mild base (such as sodium ethoxide) selectively deprotonates only one thiol group due to the significant pKa shift that occurs after the first deprotonation. Conducting the reaction at 0∘C ensures that the highly nucleophilic thiolate attacks the methyl iodide rapidly, while thermodynamic N-alkylation is kinetically frozen.
Step-by-Step Workflow:
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Preparation: Suspend 10.0 mmol of pyrimidine-4,6-dithiol in 50 mL of anhydrous ethanol under an inert argon atmosphere.
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Deprotonation: Slowly add 10.0 mmol (1.0 eq) of Sodium Ethoxide (NaOEt) solution (21% wt in ethanol) dropwise over 10 minutes. Causality: Slow addition prevents localized excess of base, which could trigger di-anion formation.
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Thermal Control: Cool the reaction flask to 0∘C using an ice-water bath. Allow the mixture to equilibrate for 15 minutes.
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Electrophilic Addition: Dissolve 10.0 mmol (1.0 eq) of Methyl Iodide ( CH3I ) in 5 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes.
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Propagation: Stir the reaction at 0∘C for 2 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 7:3, visualized under UV 254 nm).
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Quenching & Isolation: Quench the reaction by adding 20 mL of cold distilled water. Adjust the pH to 5.0 using 1M HCl to precipitate the product predominantly in its thione form.
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Purification: Filter the crude precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure 6-(methylsulfanyl)pyrimidine-4(3H)-thione.
Step-by-step synthetic workflow from dichloropyrimidine to bioactive thiazolopyrimidines.
Downstream Applications: Thiazolo[5,4-d]pyrimidines
The primary mechanistic utility of 6-(methylsulfanyl)pyrimidine-4(3H)-thione lies in its role as a precursor for fused bicyclic systems. Literature demonstrates its critical function in the synthesis of thiazolo[5,4-d]pyrimidines , which serve as bioisosteres for succinoadenine and other purine derivatives[3].
By subjecting the 6-(methylsulfanyl)pyrimidine-4(3H)-thione to formylation (yielding 5-formamido derivatives) followed by dehydrative cyclization, researchers can construct the thiazole ring directly onto the pyrimidine core. The retained methylsulfanyl group at the C6 position (which translates to the C7 position of the resulting thiazolo[5,4-d]pyrimidine) acts as an excellent leaving group for subsequent SNAr reactions with amines, allowing for the rapid generation of diverse compound libraries targeting ATP-binding sites in kinases.
Pharmacological trajectory of pyrimidine-4-thione derivatives acting as purine bioisosteres.
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized compound, the following self-validating analytical markers must be confirmed:
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1 H-NMR (DMSO- d6 , 400 MHz):
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A sharp singlet at ~2.50 ppm integrating to 3H, corresponding to the −SCH3 group.
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A singlet at ~6.80 ppm integrating to 1H, corresponding to the isolated C5-H on the pyrimidine ring.
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A broad exchangeable singlet at ~12.5 ppm , characteristic of the N-H proton in the thione tautomer.
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Infrared Spectroscopy (FT-IR):
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Absence of a distinct S-H stretch (typically weak at 2550 cm −1 ) confirms the predominance of the thione form in the solid state.
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Presence of a strong, distinct C=S stretching frequency between 1150–1200 cm −1 .
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A broad N-H stretch around 3100–3150 cm −1 .
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Mass Spectrometry (ESI-MS):
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Expected [M+H]+ peak at m/z 159.0 .
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References
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PubChem CID 816944 (6-methyl-1H-pyrimidine-2,4-dithione, CAS 6308-38-9) . National Center for Biotechnology Information. Retrieved from:[Link]
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Synthèse de pyrimidines et de thiazolo[5,4-d]pyrimidines. II. Analogues de la succinoadénine . Bulletin des Sociétés Chimiques Belges (via ResearchGate). Retrieved from:[Link]
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2-methyl-6-methylthiopyrimidine-4-thiol (CAS 88317-62-8) Chemical Properties . Molaid. Retrieved from:[Link]




